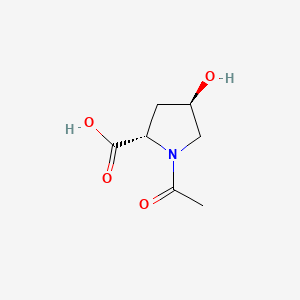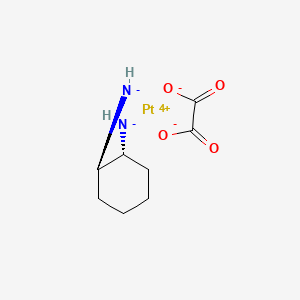
萘福磷
科学研究应用
萘他福斯在科学研究中有着广泛的应用:
生物学: 用于与寄生虫感染及其治疗相关的研究.
医学: 研究其在开发新型驱虫药方面的潜在用途.
工业: 用于开发用于检测食品和环境样品的传感器.
5. 作用机理
萘他福斯通过抑制胆碱酯酶发挥作用,胆碱酯酶是神经系统正常运作必不可少的酶 . 通过抑制这种酶,萘他福斯会破坏神经冲动的传递,导致寄生线虫瘫痪和死亡 . 分子靶标包括胆碱酯酶和其他参与神经传递的相关酶 .
类似化合物:
萘他福斯: 另一种具有类似驱虫作用的有机磷化合物。
磷酸,二乙酯,N-萘酰亚胺衍生物: 与萘他福斯具有结构相似性.
独特性: 萘他福斯因其对胆碱酯酶的特异性抑制作用及其对多种寄生线虫的有效性而独一无二 . 其稳定性和高纯度使其成为研究和工业应用的首选 .
作用机制
Target of Action
Naftalofos is an organophosphorus insecticide and veterinary anthelmintic drug . Its primary target is the enzyme cholinesterase . Cholinesterase plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. By inhibiting cholinesterase, Naftalofos disrupts normal nerve function, leading to the death of parasitic nematodes .
Mode of Action
Naftalofos interacts with its target, cholinesterase, by binding to the active site of the enzyme, thereby inhibiting its function . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter at nerve junctions. The excess acetylcholine overstimulates the nerves, causing paralysis and eventual death of the parasitic nematodes .
Biochemical Pathways
It is known that the compound disrupts the normal functioning of the nervous system by affecting the cholinergic pathway . The accumulation of acetylcholine due to the inhibition of cholinesterase leads to overstimulation of the nerves, disrupting normal nerve signaling and leading to paralysis and death of the parasites .
Pharmacokinetics
As an organophosphorus compound, it is likely to be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys . These properties can impact the bioavailability of Naftalofos, determining how much of the drug reaches its target site to exert its effect.
Result of Action
The primary result of Naftalofos action at the molecular and cellular level is the disruption of normal nerve function. By inhibiting cholinesterase and causing an accumulation of acetylcholine, Naftalofos overstimulates nerve cells, leading to paralysis and death of parasitic nematodes . This makes Naftalofos effective as an anthelmintic drug.
Action Environment
The efficacy and stability of Naftalofos can be influenced by various environmental factors. While specific data on Naftalofos is limited, it is known that factors such as temperature, pH, and presence of other chemicals can affect the stability and activity of many pesticides . Additionally, the physical state of Naftalofos is solid, and it has a melting point of 174°C , suggesting that it may be stable under a range of environmental conditions.
生化分析
Biochemical Properties
Naftalofos plays a significant role in biochemical reactions, particularly in the inhibition of acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, Naftalofos disrupts nerve signal transmission, leading to the accumulation of acetylcholine . This interaction is critical in its function as a pesticide, as it affects the nervous systems of pests.
Cellular Effects
Naftalofos impacts various cell types and cellular processes. In neuronal cells, it inhibits acetylcholinesterase, leading to excessive accumulation of acetylcholine, which can cause continuous nerve signal transmission and eventually result in neurotoxicity . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by disrupting normal enzymatic activities.
Molecular Mechanism
The molecular mechanism of Naftalofos involves binding to the active site of acetylcholinesterase, thereby inhibiting its activity. This inhibition prevents the breakdown of acetylcholine, leading to its accumulation in synaptic clefts . The excessive acetylcholine overstimulates cholinergic receptors, causing prolonged nerve impulses and potential neurotoxicity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Naftalofos change over time. The compound is relatively stable but can degrade under certain conditions, such as exposure to light and heat . Long-term exposure to Naftalofos in vitro and in vivo studies has shown persistent inhibition of acetylcholinesterase, leading to prolonged neurotoxic effects.
Dosage Effects in Animal Models
The effects of Naftalofos vary with different dosages in animal models. At low doses, it effectively inhibits acetylcholinesterase without causing significant toxicity. At high doses, Naftalofos can lead to severe neurotoxic effects, including convulsions, respiratory failure, and even death . Threshold effects are observed, where a certain dosage level results in a marked increase in toxicity.
Metabolic Pathways
Naftalofos is involved in metabolic pathways that include its biotransformation and detoxification. It interacts with enzymes such as cytochrome P450, which metabolizes Naftalofos into less toxic compounds . These metabolic processes are crucial for reducing the toxicity of Naftalofos and facilitating its excretion from the body.
Transport and Distribution
Naftalofos is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The compound tends to accumulate in tissues with high lipid content, such as the nervous system, due to its lipophilic nature.
Subcellular Localization
The subcellular localization of Naftalofos is primarily within the cytoplasm and the endoplasmic reticulum . It may also localize to synaptic vesicles in neuronal cells, where it exerts its inhibitory effects on acetylcholinesterase. Post-translational modifications and targeting signals play a role in directing Naftalofos to specific cellular compartments.
准备方法
合成路线和反应条件: 萘他福斯可以通过 N-羟基萘酰亚胺与磷酰氯二乙酯反应合成 . 该反应通常在碱(如吡啶)的存在下进行,碱起催化作用。 反应条件包括保持 0-5°C 的温度范围,以确保反应物和产物的稳定性 .
工业生产方法: 萘他福斯的工业生产涉及使用与上述类似的反应条件进行大规模合成。 该工艺针对产率和纯度进行了优化,通常涉及多个纯化步骤,例如重结晶和色谱,以获得纯度超过 98% 的产品 .
化学反应分析
反应类型: 萘他福斯会经历几种类型的化学反应,包括:
氧化: 萘他福斯可以被氧化形成各种磷酸酯。
还原: 还原反应可以将萘他福斯转化为其相应的醇衍生物。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用如氢化铝锂等还原剂。
取代: 使用甲醇钠或乙醇钠等亲核试剂.
主要产物:
氧化: 磷酸酯。
还原: 醇衍生物。
取代: 各种取代的萘酰亚胺衍生物.
相似化合物的比较
Naphthalophos: Another organophosphate compound with similar anthelmintic properties.
Phosphoric acid, diethyl ester, N-naphthalimide deriv.: Shares structural similarities with Naftalofos.
Uniqueness: Naftalofos is unique due to its specific inhibition of cholinesterase and its effectiveness against a broad range of parasitic nematodes . Its stability and high purity make it a preferred choice in both research and industrial applications .
属性
IUPAC Name |
(1,3-dioxobenzo[de]isoquinolin-2-yl) diethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16NO6P/c1-3-21-24(20,22-4-2)23-17-15(18)12-9-5-7-11-8-6-10-13(14(11)12)16(17)19/h5-10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSIFYWAPWSAIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)ON1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042193 | |
| Record name | Naftalofos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1491-41-4 | |
| Record name | Naftalofos | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1491-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naftalofos [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001491414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naftalofos | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229795 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naftalofos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naftalofos | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.617 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NAFTALOFOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5IT2P8H5I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















